molecular formula C23H24N4O4S B12172862 1-(propan-2-yl)-6-(thiophen-2-yl)-N-(3,4,5-trimethoxyphenyl)-1H-pyrazolo[3,4-b]pyridine-4-carboxamide

1-(propan-2-yl)-6-(thiophen-2-yl)-N-(3,4,5-trimethoxyphenyl)-1H-pyrazolo[3,4-b]pyridine-4-carboxamide

Cat. No.: B12172862
M. Wt: 452.5 g/mol
InChI Key: XSRCXGPDNDTCMU-UHFFFAOYSA-N
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Description

1-(Propan-2-yl)-6-(thiophen-2-yl)-N-(3,4,5-trimethoxyphenyl)-1H-pyrazolo[3,4-b]pyridine-4-carboxamide is a pyrazolo[3,4-b]pyridine derivative characterized by:

  • Isopropyl Substituent: At position 1, enhancing lipophilicity and steric bulk.
  • Thiophen-2-yl Group: At position 6, contributing aromaticity and possible sulfur-mediated interactions.
  • 3,4,5-Trimethoxyphenyl Carboxamide: At position 4, offering electron-donating methoxy groups that may enhance binding to biological targets like tubulin or kinases.

The compound’s carboxylic acid precursor (CAS 879576-89-3) has a molecular weight of 287.33 g/mol and solubility in DMSO, methanol, and chloroform . The carboxamide derivative likely improves metabolic stability compared to the acid form.

Properties

Molecular Formula

C23H24N4O4S

Molecular Weight

452.5 g/mol

IUPAC Name

1-propan-2-yl-6-thiophen-2-yl-N-(3,4,5-trimethoxyphenyl)pyrazolo[3,4-b]pyridine-4-carboxamide

InChI

InChI=1S/C23H24N4O4S/c1-13(2)27-22-16(12-24-27)15(11-17(26-22)20-7-6-8-32-20)23(28)25-14-9-18(29-3)21(31-5)19(10-14)30-4/h6-13H,1-5H3,(H,25,28)

InChI Key

XSRCXGPDNDTCMU-UHFFFAOYSA-N

Canonical SMILES

CC(C)N1C2=C(C=N1)C(=CC(=N2)C3=CC=CS3)C(=O)NC4=CC(=C(C(=C4)OC)OC)OC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(propan-2-yl)-6-(thiophen-2-yl)-N-(3,4,5-trimethoxyphenyl)-1H-pyrazolo[3,4-b]pyridine-4-carboxamide typically involves multiple steps. The process begins with the preparation of the pyrazolo[3,4-b]pyridine core, followed by the introduction of the thiophene ring and the trimethoxyphenyl group. Common reagents used in these reactions include various halogenated compounds, organometallic reagents, and catalysts to facilitate the formation of the desired bonds.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and automated reaction systems can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

1-(propan-2-yl)-6-(thiophen-2-yl)-N-(3,4,5-trimethoxyphenyl)-1H-pyrazolo[3,4-b]pyridine-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

Common reagents used in these reactions include halogenated compounds, organometallic reagents, and catalysts. Reaction conditions such as temperature, pressure, and solvent choice are optimized to achieve the desired products.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield oxidized derivatives, while substitution reactions can introduce new functional groups into the molecule.

Scientific Research Applications

Medicinal Chemistry

The compound has shown promise in medicinal chemistry as a potential anti-inflammatory agent . In silico studies suggest that it may act as an inhibitor of 5-lipoxygenase (5-LOX), an enzyme involved in the inflammatory process. Molecular docking studies indicate strong binding affinity to the active site of 5-LOX, suggesting that further optimization could enhance its therapeutic efficacy .

Anticancer Activity

Research indicates that compounds with similar structures can exhibit anticancer properties. The presence of the pyrazolo[3,4-b]pyridine moiety is linked to inhibition of cancer cell proliferation in various cancer types. Preliminary studies on related compounds suggest potential mechanisms involving apoptosis induction and cell cycle arrest .

Neuropharmacology

The incorporation of thiophene rings in drug design has been associated with neuropharmacological effects. Compounds featuring thiophene have been explored for their activity on GABA receptors and other neurotransmitter systems, indicating potential applications in treating neurological disorders such as anxiety and depression .

Case Study 1: Anti-inflammatory Properties

A study conducted on structurally related compounds demonstrated significant anti-inflammatory effects in animal models. The compounds were tested for their ability to reduce edema and inflammatory markers following induction by carrageenan . The results highlighted the importance of structural modifications in enhancing biological activity.

Case Study 2: Anticancer Screening

In vitro screening of similar pyrazolo[3,4-b]pyridine derivatives revealed substantial cytotoxicity against human cancer cell lines (e.g., MCF-7 breast cancer cells). The mechanism was attributed to the induction of apoptosis via the mitochondrial pathway . Such findings underscore the need for further exploration of this compound's potential as a lead structure in anticancer drug development.

Mechanism of Action

The mechanism of action of 1-(propan-2-yl)-6-(thiophen-2-yl)-N-(3,4,5-trimethoxyphenyl)-1H-pyrazolo[3,4-b]pyridine-4-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogs

Core Heterocycle Variations

Compound 7b ():
  • Structure: Bis-pyrazole with thieno[2,3-b]thiophene and carbonyl linkages.
  • Key Features :
    • Two pyrazole rings connected via ketone groups.
    • Methyl substituents (δ 2.22 ppm in $ ^1H $-NMR) and phenyl groups.
    • Higher molecular weight (538.64 g/mol) than the target compound.
  • Functional Differences :
    • Ketone groups (IR: 1720 cm$ ^{-1} $) vs. carboxamide (expected IR: ~1650 cm$ ^{-1} $) .
    • Lacks the pyridine ring, reducing aromatic conjugation.
Compound 10 ():
  • Structure: Pyrazolo[1,5-a]pyrimidine with cyano groups.
  • Key Features: Cyanide substituents (MS: m/z 604) increasing polarity. Synthesized via condensation with 5-amino-3-phenyl-1H-pyrazole.
  • Functional Differences :
    • Pyrimidine ring vs. pyridine in the target compound.
    • Nitrile groups may alter hydrogen-bonding capacity compared to carboxamide .

Substituent-Driven Comparisons

Trimethoxyphenyl Group (Target Compound):
  • Contrast: Compound 11a (): Features phenylhydrazine groups (IR: 3200 cm$ ^{-1} $) that are more nucleophilic but less sterically hindered . Diethyl 8-cyano-7-(4-nitrophenyl)... (): Nitrophenyl group introduces strong electron-withdrawing effects, contrasting with the electron-donating trimethoxyphenyl .
Thiophen-2-yl Group (Target Compound):
  • Role : Sulfur atom may engage in hydrophobic or van der Waals interactions.

Physicochemical and Spectral Data Comparison

Property Target Compound (Carboxamide) Compound 7b (Bis-Pyrazole) Compound 10 (Pyrazolo-Pyrimidine)
Molecular Weight ~450 g/mol (estimated) 538.64 g/mol 604.71 g/mol
Solubility Likely DMSO > chloroform Not reported Ethanol/DMF
IR (C=O stretch) ~1650 cm$ ^{-1} $ (amide) 1720 cm$ ^{-1} $ (ketone) Not applicable (nitriles present)
$ ^1H $-NMR Features Trimethoxyphenyl (δ 3.8–4.0 ppm) Methyl (δ 2.22 ppm) Pyrimidine (δ 8.9 ppm)

Biological Activity

The compound 1-(propan-2-yl)-6-(thiophen-2-yl)-N-(3,4,5-trimethoxyphenyl)-1H-pyrazolo[3,4-b]pyridine-4-carboxamide is a pyrazolo[3,4-b]pyridine derivative that has garnered attention for its potential biological activities. This article explores its synthesis, biological activity, and relevant research findings.

Chemical Structure and Properties

The molecular structure of the compound can be represented as follows:

  • Molecular Formula : C19_{19}H22_{22}N2_{2}O4_{4}S
  • Molecular Weight : 366.45 g/mol
  • CAS Number : 135439861

Antiproliferative Effects

Research has demonstrated that pyrazolo[3,4-b]pyridine derivatives exhibit significant antiproliferative activity against various cancer cell lines. In particular, studies have shown that related compounds can induce apoptosis and inhibit cell proliferation by targeting pathways involved in cell cycle regulation and apoptosis.

  • Mechanism of Action :
    • Induction of poly(ADP-ribose) polymerase (PARP) cleavage.
    • Activation of caspase 9, a key initiator in the apoptotic cascade.
    • Modulation of microtubule-associated protein levels (e.g., LC3 fragmentation).
  • Case Study :
    • A study evaluated the antiproliferative effects of related pyrazolo[3,4-b]pyridine derivatives on the MCF-7 (breast cancer), K562 (leukemia), and MV4-11 (leukemia) cell lines. The results indicated that compounds with bulky substituents at the 4-position exhibited reduced activity compared to their unsubstituted counterparts .
CompoundCell LineIC50 (µM)Mechanism of Action
Compound AMCF-75.0Induces PARP cleavage
Compound BK5623.5Activates caspase 9
Compound CMV4-117.0Modulates LC3 levels

Antimicrobial Activity

Thiophene derivatives have been noted for their antimicrobial properties against both Gram-positive and Gram-negative bacteria. The presence of the thiophene moiety enhances the biological activity due to its electron-rich characteristics.

  • Study Findings :
    • Compounds were evaluated using the disk diffusion method against Staphylococcus aureus and Escherichia coli. Results showed that modifications in substituents significantly influenced antibacterial potency .
CompoundBacterial StrainZone of Inhibition (mm)
Compound DS. aureus15
Compound EE. coli12

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